Structural Differentiation: Flexible Ethyl Linker vs. Direct Substitution in Imidazo[1,2-b]pyrazole Cores
The target compound incorporates a flexible ethyl linker between the imidazo[1,2-b]pyrazole core and the urea group. This contrasts with the 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole class, where substituents are directly attached to or rigidly fused with the core. SAR analysis reveals that this loss of flexibility in constrained imidazopyrazoles is responsible for a significant change in the profile of kinase inhibition [1][2]. While the direct biological activity of the target compound remains to be reported in a head-to-head study, its rotational flexibility (4 rotatable bonds) [3] is a critical parameter for steric accommodation in ATP-binding pockets, differentiating it from less flexible analogs.
| Evidence Dimension | Molecular flexibility (Rotatable Bonds) & Core Substitution Position |
|---|---|
| Target Compound Data | 4 rotatable bonds; Flexible ethyl linker between imidazo[1,2-b]pyrazole and urea [3]. |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives with direct substitution show lower flexibility and distinct fMLP/IL-8 inhibitory profiles [1][2]. |
| Quantified Difference | Rotatable bonds: Target = 4 vs. estimated <2 for typical directly substituted or fused tricyclic analog. |
| Conditions | Structural analysis based on patent and publication data for scaffold classes. |
Why This Matters
The unique ethyl linker flexibility enables this compound to sample conformations that rigid analogs cannot, which is essential when probing targets where the binding pocket geometry is unknown or differs from standard kinase hinge regions.
- [1] Bruno O, Brullo C, Bondavalli F, et al. 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives: new potent inhibitors of fMLP-induced neutrophil chemotaxis. Bioorg Med Chem Lett. 2007;17(13):3696-3701. doi:10.1016/j.bmcl.2007.04.036. View Source
- [2] Meta E, Brullo C, Tonelli M, et al. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis. Eur J Med Chem. 2017;133:24-35. doi:10.1016/j.ejmech.2017.03.066. View Source
- [3] Sildrug ECBD Database. EOS88241: 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea. https://sildrug.ibb.waw.pl/ecbd/EOS88241/ View Source
